molecular formula C18H15ClN2O3S B2873698 2-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-1H-indole CAS No. 1797887-57-0

2-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-1H-indole

Cat. No.: B2873698
CAS No.: 1797887-57-0
M. Wt: 374.84
InChI Key: VBQYDSBGIDDDMO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes an indole nucleus, a sulfonyl group attached to a 4-chlorophenyl group, and an azetidin-1-yl group. Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds .


Physical and Chemical Properties Analysis

This compound is a solid with a molecular weight of 374.84. Further physical and chemical properties such as melting point, boiling point, and solubility are not specified in the search results.

Scientific Research Applications

Antiviral Activity

Research has shown that derivatives similar to (3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)(1H-indol-2-yl)methanone have potential antiviral properties. For instance, compounds synthesized from 4-chlorobenzoic acid, including those with a chlorophenyl component, exhibited anti-tobacco mosaic virus activity (Chen et al., 2010).

Synthesis and Reactivity

The synthesis process and reactivity of compounds related to (3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)(1H-indol-2-yl)methanone have been studied extensively. For example, the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and its reactivity towards sulfur- and oxygen-containing nucleophiles have been explored (Pouzet et al., 1998).

Biological Activities

Compounds with a structure similar to the subject compound have been synthesized and tested for various biological activities. For instance, N-phenylpyrazolyl aryl methanones derivatives containing arylthio/sulfinyl/sulfonyl groups have shown favorable herbicidal and insecticidal activities (Wang et al., 2015).

Antimicrobial Activity

Derivatives of azetidinone, which are structurally similar to the subject compound, have been synthesized and tested for their antibacterial and antifungal activities. The results indicated potential antimicrobial properties (Shah et al., 2014).

Catalytic Asymmetric Addition

Studies have been conducted on the use of azetidinone derivatives, similar in structure to (3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)(1H-indol-2-yl)methanone, in catalytic asymmetric addition reactions. These studies contribute to the understanding of the synthetic utility and potential applications in asymmetric synthesis (Wang et al., 2008).

Future Directions

Indole derivatives, including this compound, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing a variety of indole derivatives and screening their pharmacological activities .

Properties

IUPAC Name

[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-(1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S/c19-13-5-7-14(8-6-13)25(23,24)15-10-21(11-15)18(22)17-9-12-3-1-2-4-16(12)20-17/h1-9,15,20H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQYDSBGIDDDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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